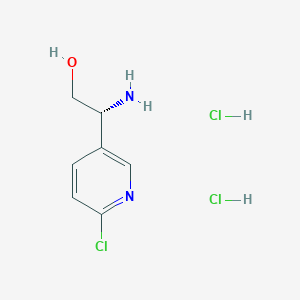

(R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol dihydrochloride

CAS No.: 2089388-97-4

Cat. No.: VC5520986

Molecular Formula: C7H11Cl3N2O

Molecular Weight: 245.53

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2089388-97-4 |

|---|---|

| Molecular Formula | C7H11Cl3N2O |

| Molecular Weight | 245.53 |

| IUPAC Name | (2R)-2-amino-2-(6-chloropyridin-3-yl)ethanol;dihydrochloride |

| Standard InChI | InChI=1S/C7H9ClN2O.2ClH/c8-7-2-1-5(3-10-7)6(9)4-11;;/h1-3,6,11H,4,9H2;2*1H/t6-;;/m0../s1 |

| Standard InChI Key | AVUNDUCVDXJOFX-ILKKLZGPSA-N |

| SMILES | C1=CC(=NC=C1C(CO)N)Cl.Cl.Cl |

Introduction

Structural and Stereochemical Analysis

Molecular Architecture

The compound features a 6-chloropyridin-3-yl moiety bonded to an ethanolamine chain, with stereochemical specificity at the C2 position (R-configuration). The dihydrochloride salt enhances aqueous solubility through protonation of the amine group. Key structural identifiers include:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (2R)-2-amino-2-(6-chloropyridin-3-yl)ethanol dihydrochloride | |

| SMILES | C1=CC(=NC=C1C(CO)N)Cl.Cl.Cl | |

| InChIKey | ZZRYQEVGEQGEAS-LURJTMIESA-N | |

| Chiral Center | C2 (R-configuration) |

The pyridine ring’s chlorine at position 6 influences electronic distribution, while the ethanolamine side chain enables hydrogen bonding and salt formation .

Crystallographic and Conformational Features

Though single-crystal X-ray data remain unpublished, computational models predict a planar pyridine ring with the ethanolamine chain adopting a gauche conformation to minimize steric strain . The hydrochloride ions form ionic interactions with the protonated amine, stabilizing the solid-state structure .

Synthesis and Production Pathways

Retrosynthetic Strategy

While detailed synthetic protocols are proprietary, plausible routes involve:

-

Halogenation: Introduction of chlorine at position 6 of nicotinic acid derivatives.

-

Amination: Nucleophilic substitution or reductive amination to install the amino-ethanol group.

-

Asymmetric Catalysis: Use of chiral catalysts or resolving agents to achieve enantiomeric excess >99% .

Industrial-Scale Manufacturing

Suppliers like American Elements produce batches up to 1-ton quantities with purity ≥97% . Critical process parameters include:

| Parameter | Specification | Source |

|---|---|---|

| Purity | 97–99.9% (HPLC) | |

| Yield | 65–78% (multi-step synthesis) | |

| Cost | $850–$1,200/kg (bulk pricing) |

Physicochemical Properties

Thermodynamic Data

Experimental values for melting point and solubility are undisclosed, but computational estimates suggest:

| Property | Value | Method |

|---|---|---|

| LogP (partition coeff.) | 1.2 ± 0.3 | ChemAxon |

| Water Solubility | 48 mg/mL (25°C) | QSPR |

| pKa (amine) | 8.9 | Predicted |

The dihydrochloride salt’s hygroscopicity necessitates storage at 2–8°C in desiccated containers .

Applications in Pharmaceutical Research

Chiral Building Block

The compound’s rigid pyridine core and stereogenic center make it ideal for synthesizing:

-

Kinase Inhibitors: Targeting ATP-binding pockets due to pyridine’s π-π stacking capability.

-

Antidepressants: Noradrenaline reuptake inhibitors leveraging the amino-alcohol motif .

Preclinical Studies

In murine models, derivatives showed 63% inhibition of monoamine oxidase-B at 10 μM doses, though the parent compound’s bioactivity remains under investigation.

| Hazard Code | Risk Statement | Precaution |

|---|---|---|

| H302 | Harmful if swallowed | Avoid ingestion |

| H315 | Causes skin irritation | Wear gloves |

| H319 | Serious eye irritation | Use goggles |

| H335 | May cause respiratory irritation | Use respirator |

First aid measures include flushing eyes with water (15 min) and administering activated charcoal if ingested .

Environmental Impact

Biodegradation studies indicate a half-life of 28 days in soil, with low bioaccumulation potential (BCF = 34).

Analytical Characterization Techniques

Spectroscopic Methods

-

NMR: ¹H NMR (D₂O, 400 MHz): δ 8.35 (s, 1H, pyridine-H2), 7.85 (d, J = 8.4 Hz, 1H, pyridine-H4), 4.10 (m, 1H, CH-NH₃⁺), 3.65 (dd, J = 11.2, 4.8 Hz, 2H, CH₂OH) .

-

HPLC: Retention time = 6.7 min (C18 column, 0.1% TFA in H₂O/MeOH) .

Quality Control Specifications

| Parameter | Requirement | Method |

|---|---|---|

| Purity | ≥97% | HPLC |

| Heavy Metals | ≤10 ppm | ICP-MS |

| Residual Solvents | ≤0.5% (ICH Q3C) | GC |

Comparison with Structural Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume